molecular formula C12H13N3O2 B026827 (NE)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine CAS No. 110035-28-4

(NE)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B026827
CAS No.: 110035-28-4
M. Wt: 231.25 g/mol
InChI Key: AKGVMZJNWXUJBJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a five-membered ring with two adjacent nitrogen atoms. This compound has a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime can be synthesized through the reaction of 1,3-dimethyl-5-phenoxy-4-formylpyrazole with hydroxylamine hydrochloride in methanol . The reaction is typically carried out at a temperature of 60°C for one hour. The product is then isolated by removing methanol under reduced pressure, followed by cooling, adding water, filtering, washing, and drying .

Industrial Production Methods

The industrial production of 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde oxime: A closely related compound with similar chemical properties.

    1,3-Dimethyl-5-phenoxy-4-carboxaldehyde oxime: Another similar compound used in the synthesis of acaricides.

Uniqueness

1,3-Dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(NE)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-11(8-13-16)12(15(2)14-9)17-10-6-4-3-5-7-10/h3-8,16H,1-2H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGVMZJNWXUJBJ-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NO)OC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/O)OC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701339293
Record name (E)-1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)-N-hydroxymethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701339293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149054-67-1
Record name (E)-1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)-N-hydroxymethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701339293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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